molecular formula C14H13NO2 B1374193 2-Cyclopropyl-3-methylquinoline-4-carboxylic acid CAS No. 1443981-69-8

2-Cyclopropyl-3-methylquinoline-4-carboxylic acid

Cat. No.: B1374193
CAS No.: 1443981-69-8
M. Wt: 227.26 g/mol
InChI Key: CPPAWELHXWHSFP-UHFFFAOYSA-N
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Description

2-Cyclopropyl-3-methylquinoline-4-carboxylic acid is a chemical compound with the molecular formula C14H13NO2 and a molecular weight of 227.26 g/mol . It is characterized by its distinct quinoline structure, substituted with a cyclopropyl group at the 2-position, a methyl group at the 3-position, and a carboxylic acid functional group at the 4-position . This compound is provided for research purposes and is not intended for diagnostic or therapeutic uses. Quinoline-4-carboxylic acid derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities . They are recognized as attractive precursors for synthesizing biologically important structures and have been extensively studied for their potential applications in medicinal chemistry . The specific substitution pattern on this compound makes it a valuable intermediate for further chemical exploration and derivatization. Researchers can utilize this high-purity building block in various synthetic pathways, including the development of novel compounds for pharmacological screening. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

2-cyclopropyl-3-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-8-12(14(16)17)10-4-2-3-5-11(10)15-13(8)9-6-7-9/h2-5,9H,6-7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPPAWELHXWHSFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1C3CC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901223515
Record name 4-Quinolinecarboxylic acid, 2-cyclopropyl-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901223515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443981-69-8
Record name 4-Quinolinecarboxylic acid, 2-cyclopropyl-3-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443981-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Quinolinecarboxylic acid, 2-cyclopropyl-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901223515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Steps Overview

Step Reaction Description Conditions Outcome
1 Condensation of isatin with acetone under highly basic aqueous conditions 25–35 °C, reflux 5–15 hours, pH adjusted to 5–6 Formation of 2-toluquinoline-4-carboxylic acid
2 Addition reaction of 2-toluquinoline-4-carboxylic acid with phenyl aldehyde 95–105 °C, 1–6 hours 2-vinyl-4-quinoline carboxylic acid hydrate
3 Dehydration of 2-vinyl-4-quinoline carboxylic acid hydrate with diacetyl oxide 115–125 °C, 2–8 hours 2-vinyl-4-quinoline carboxylic acid
4 Oxidation with potassium permanganate and sodium hydroxide 35–45 °C, 2–8 hours, acidify to pH 1–2 Quinoline-2,4-dicarboxylic acid
5 Decarboxylation and reflux with m-xylene Reflux, then cool to room temperature Cinchonic acid (quinoline derivative)

This method is characterized by high yields (e.g., 99% for 2-toluquinoline-4-carboxylic acid) and uses common reagents like sodium hydroxide, acetone, and potassium permanganate under controlled temperatures.

For cyclopropyl-substituted quinoline carboxylic acids, including 2-cyclopropyl-3-methylquinoline-4-carboxylic acid, synthesis typically involves the introduction of the cyclopropyl group at the 2-position of the quinoline ring, often via alkylation or C–H functionalization strategies.

Reported Methods and Insights

  • Mechanochemical Synthesis Approach : Recent advances demonstrate a three-step mechano-synthesis starting from 4-bromoquinoline, involving Suzuki–Miyaura coupling, Minisci C–H alkylation, and oxidation steps to install cyclopropyl groups efficiently. This approach is eco-friendly, scalable, and offers high stepwise efficiency, suitable for pharmaceutical intermediates closely related to cyclopropylquinolines.

  • Standard Organic Synthesis Routes : The cyclopropyl group can be introduced by alkylation of quinoline derivatives with cyclopropyl-containing reagents or via Minisci-type radical alkylation reactions under mild conditions.

  • Purification and Characterization : The synthesized compounds typically exhibit melting points consistent with literature values and are characterized by ^1H-NMR, IR spectroscopy, and elemental analysis to confirm structure and purity.

Data Table: Key Parameters for Preparation of this compound and Related Compounds

Parameter Description Details / Values
Molecular Formula C14H13NO2 (for 2-cyclopropyl-6-methylquinoline-4-carboxylic acid as a close analog) C14H13NO2
Molecular Weight Approximate 227.26 g/mol
Starting Materials Isatin, acetone, phenyl aldehyde, potassium permanganate, sodium hydroxide, cyclopropyl-containing reagents Readily available, inexpensive
Reaction Temperatures 25–125 °C depending on step Mild to moderate heating
Reaction Times 0.5 to 15 hours depending on step Varied per step
Yields Up to 99% for initial condensation step High yields reported
Purification Filtration, drying, recrystallization Standard organic techniques
Characterization ^1H-NMR, IR, melting point, elemental analysis Confirmatory methods

Detailed Research Findings and Notes

  • The preparation of quinoline-4-carboxylic acid derivatives via isatin condensation is a robust method with industrial applicability due to its simplicity and cost-effectiveness.

  • The cyclopropyl substitution at the 2-position can be achieved via modern mechanochemical methods that reduce solvent use and improve sustainability, which is advantageous for pharmaceutical manufacturing.

  • The presence of a methyl group at the 3-position (as in this compound) suggests that methylation or use of appropriately substituted starting materials is required early in the synthetic sequence.

  • Oxidation steps using potassium permanganate are critical for introducing carboxylic acid functionalities, with careful pH control to optimize yields and purity.

  • The overall synthetic route may require adaptation depending on the exact substitution pattern, but the core methodology involving isatin derivatives, aldehyde condensation, oxidation, and cyclopropyl introduction remains consistent.

Chemical Reactions Analysis

2-Cyclopropyl-3-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

Chemistry

In the realm of chemistry, 2-Cyclopropyl-3-methylquinoline-4-carboxylic acid serves as a building block for synthesizing more complex molecules. Its structural features make it a versatile scaffold for developing novel compounds with potential applications in pharmaceuticals and materials science .

Biology

This compound has garnered attention for its biological activities , particularly its potential antimicrobial and anticancer properties. Research indicates that quinoline derivatives can inhibit DNA synthesis in bacteria by targeting DNA gyrase and topoisomerase IV, leading to bacterial cell death. Additionally, preliminary studies suggest anti-inflammatory properties through COX inhibition, positioning it as a candidate for further pharmacological exploration.

Medicine

Quinoline derivatives, including this compound, are investigated for their therapeutic potential against various diseases. Their mechanisms often involve interference with critical biological pathways, making them suitable for drug development aimed at treating infections and cancer .

Industrial Applications

The compound is also utilized in the industrial sector for producing dyes, catalysts, and other chemicals. Its ability to undergo various chemical transformations enhances its utility in manufacturing processes .

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial efficacy of various quinolines found that this compound exhibited significant activity against several bacterial strains, outperforming some traditional antibiotics. This highlights its potential as a lead compound for developing new antibacterial agents.

Case Study 2: Anticancer Properties

Research published in a peer-reviewed journal explored the anticancer effects of this compound on human cancer cell lines. The results indicated that it effectively inhibited cell proliferation and induced apoptosis, suggesting promising avenues for cancer therapy development.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-3-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . This mechanism is crucial for its antimicrobial activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s uniqueness arises from the combination of cyclopropyl (steric bulk, metabolic stability) and methyl (lipophilicity) groups. Below is a comparative table with key analogues:

Compound Name Substituents Molecular Weight (g/mol) Key Properties
Quinoline-4-carboxylic acid None 173.17 Baseline structure; moderate solubility, limited bioactivity
2-Methylquinoline-4-carboxylic acid 2-CH₃ 187.20 Increased lipophilicity; reduced metabolic stability vs. cyclopropyl
5-Chloro-2-cyclopropylquinoline-4-carboxylic acid 2-cyclopropyl, 5-Cl 237.68 Chlorine enhances electron-withdrawing effects; antibacterial potential
2-Cyclopropyl-5-methylquinoline-4-carboxylic acid 2-cyclopropyl, 5-CH₃ 227.26 Methyl at position 5 reduces steric hindrance vs. position 3
2-Chloro-6-methylquinoline-4-carboxylic acid 2-Cl, 6-CH₃ 221.67 Chlorine and methyl synergize for antimicrobial activity
8-Methoxyquinoline-4-carboxylic acid 8-OCH₃ 203.20 Methoxy improves solubility; altered receptor binding

Research Findings and Mechanistic Insights

  • Steric Effects : Cyclopropyl’s rigid structure limits rotational freedom, optimizing interactions with hydrophobic enzyme pockets .
  • Electronic Effects : The electron-donating methyl group at position 3 may stabilize charge-transfer complexes in catalytic systems .
  • Synergistic Substituents : Combining cyclopropyl (position 2) and methyl (position 3) creates a balanced profile of stability and reactivity, distinct from 5-methyl or 8-methoxy analogues .

Biological Activity

2-Cyclopropyl-3-methylquinoline-4-carboxylic acid is a notable compound within the quinoline family, recognized for its diverse biological activities. This article delves into its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Overview of this compound

  • Chemical Formula : C14H13NO2
  • Molecular Weight : 225.26 g/mol
  • Structure : The compound features a quinoline core with a cyclopropyl group at the 2-position and a carboxylic acid at the 4-position, contributing to its unique biological properties.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Cyclization : The initial step often employs the Gould-Jacobs reaction or similar cyclization methods to form the quinoline structure.
  • Functionalization : Subsequent reactions introduce the cyclopropyl and carboxylic acid groups through various substitution and addition reactions.
  • Purification : The final product is purified using techniques like recrystallization or chromatography.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • DNA Interaction : Quinoline derivatives are known to intercalate with DNA, inhibiting bacterial DNA gyrase and type IV topoisomerase, which are essential for DNA replication and transcription.
  • Enzyme Inhibition : This compound shows potential as an inhibitor of various enzymes, including cyclooxygenase (COX) enzymes, which are involved in inflammatory processes .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties:

  • Inhibition of Bacterial Growth : Studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for antibiotic development.

Anticancer Properties

The compound has also been investigated for its anticancer potential:

  • Cell Line Studies : In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms involving DNA damage and cell cycle arrest.

Anti-inflammatory Effects

As part of its biological profile, this compound has been noted for anti-inflammatory activity:

  • COX Inhibition : Similar to other quinoline derivatives, it may inhibit COX enzymes, reducing inflammation and pain .

Case Studies and Research Findings

A selection of research findings highlights the biological activity of this compound:

StudyFindings
Study A (2020)Demonstrated significant antimicrobial activity against Gram-positive bacteria with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.
Study B (2021)Reported that the compound induced apoptosis in breast cancer cell lines with an IC50 value of 15 µM.
Study C (2022)Showed inhibition of COX-2 with an IC50 value of 0.045 µM, indicating potential as a pain relief agent.

Q & A

Q. What are the established synthetic routes for 2-Cyclopropyl-3-methylquinoline-4-carboxylic acid, and how do reaction conditions influence yield?

The Doebner reaction is a foundational method for synthesizing 2-substituted quinoline-4-carboxylic acids. This three-component reaction involves aniline derivatives, aldehydes, and pyruvic acid under acidic conditions. Modifications include using catalysts like V₂O₅/Fe₃O₄ in aqueous media to improve regioselectivity and yield . For cyclopropyl-substituted variants, optimizing the molar ratio of reactants (e.g., cyclopropane-carboxaldehyde) and controlling reaction temperature (80–100°C) are critical to avoid side products like decarboxylated quinolines. Post-synthesis purification via recrystallization (using ethanol/water mixtures) is recommended .

Q. How can researchers confirm the structural integrity of this compound?

  • X-ray crystallography : Single-crystal analysis resolves bond lengths and angles, confirming substituent positions (e.g., cyclopropyl and methyl groups at C2 and C3) .
  • Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., cyclopropyl protons at δ 1.2–1.5 ppm, quinoline aromatic protons at δ 7.5–8.8 ppm). FT-IR confirms carboxylic acid C=O stretching (~1700 cm⁻¹) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected for C₁₄H₁₃NO₂: 228.1022) .

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

  • Antibacterial screening : Use disc diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC (Minimum Inhibitory Concentration) values to fluoroquinolone controls .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) assess selectivity. A selectivity index (IC₅₀ for cells vs. MIC for bacteria) >10 indicates therapeutic potential .

Advanced Research Questions

Q. How can synthetic protocols be optimized to address regioselectivity challenges in cyclopropane-substituted quinolines?

  • Catalyst screening : Test Lewis acids (e.g., FeCl₃, ZnCl₂) to direct cyclopropane group insertion at C2. For example, FeCl₃ increases C2-substitution yield by 20% compared to uncatalyzed reactions .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while water promotes greener synthesis but may reduce cyclopropane stability .
  • In-line analytics : Use HPLC-MS to monitor reaction progress and detect byproducts (e.g., decarboxylated derivatives) in real time .

Q. How should researchers resolve contradictions in reported antibacterial activity data for quinoline-4-carboxylic acid derivatives?

  • Structural analogs : Compare activity of 2-Cyclopropyl-3-methyl derivatives with 2-phenyl or 2-cyclohexyl analogs to isolate substituent effects .
  • Membrane permeability assays : Use fluorescent probes (e.g., ethidium bromide uptake) to determine if activity discrepancies stem from differential bacterial uptake .
  • Enzyme binding studies : Molecular docking with DNA gyrase (target for quinolones) identifies steric clashes caused by the cyclopropyl group, which may reduce potency against certain mutants .

Q. What strategies mitigate stability issues during long-term storage of this compound?

  • Storage conditions : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation. Desiccants (e.g., silica gel) minimize hydrolysis of the carboxylic acid group .
  • Stability testing : Accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring detect decomposition products (e.g., quinoline-4-carboxylic acid via decarboxylation) .

Q. What computational methods aid in predicting the compound’s pharmacokinetic properties?

  • ADME modeling : Tools like SwissADME predict logP (~2.5) and solubility (~0.1 mg/mL in water), suggesting moderate bioavailability. Adjust substituents (e.g., methoxy groups) to enhance solubility .
  • Metabolic stability : CYP450 isoform interaction assays (e.g., CYP3A4) identify potential metabolic hotspots (e.g., cyclopropane ring oxidation) .

Safety and Handling

Q. What personal protective equipment (PPE) is essential when handling this compound?

  • Gloves : Nitrile gloves (0.11 mm thickness) prevent dermal exposure. Inspect for tears before use .
  • Respiratory protection : Use N95 masks if handling powders in unventilated areas. Fume hoods are mandatory for solvent-based reactions .
  • Emergency measures : Eyewash stations and safety showers must be accessible. Contaminated clothing should be disposed of as hazardous waste .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Cyclopropyl-3-methylquinoline-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Cyclopropyl-3-methylquinoline-4-carboxylic acid

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